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Introduction to Carbendazim: Usage and Regulatory
Status

Carbendazim (methyl-2-benzimidazole carbamate) is a broad-spectrum benzimidazole fungicide widely

employed in agriculture to control fungal diseases in various crops including cereals, fruits, and ornamentals.

As a systemic fungicide with both protective and curative properties, it functions by inhibiting microtubule

assembly through binding to β-tubulin, thereby disrupting mitosis and cell division in target fungi [1].

Beyond agricultural applications, carbendazim sees use as a preservative in paint, paper, and leather

industries [2]. Despite its widespread global use, carbendazim is not approved under the European Union's

EC 1107/2009 regulation, primarily due to concerns regarding its reproductive toxicity and endocrine-

disrupting properties [1].

The environmental persistence and mobility of carbendazim contribute to its potential health risks. While it

has relatively low aqueous solubility (8.0 mg/L at 20°C) and is described as moderately persistent in soil

systems, it can become very persistent in water under certain conditions [1]. Carbendazim has been

frequently detected in environmental samples including soil, water, air, and food samples, leading to

widespread human exposure through multiple pathways [3]. The maximum residue limit (MRL) for

carbendazim in fruits, vegetables, and drinking water is set at 1 mg/kg, with an acceptable daily intake

(ADI) of 0.02 mg/kg body weight [2].
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Reproductive Toxicity: Mechanisms and Effects

Male Reproductive Toxicity

Carbendazim demonstrates well-established testicular toxicity in multiple animal models, particularly

affecting spermatogenesis through direct action on spermatogenic cells and disruption of Sertoli cell

function. The compound induces embryonic, reproductive, developmental and hematological toxicities

across different model animals [3]. The primary mechanism involves interference with microtubule function

during meiotic and mitotic divisions of spermatogenesis, leading to spermatogenic disruption and reduced

sperm quality and count [3] [4].

Hormonal Alterations: Research indicates that carbendazim exposure significantly reduces serum

testosterone and luteinizing hormone (LH) levels in rats, while follicle-stimulating hormone (FSH)

levels remain relatively unchanged [5]. This suggests direct effects on Leydig cell steroidogenesis in

addition to impacts on spermatogenic epithelium.

Apoptotic Pathway Activation: Recent investigations have revealed that carbendazim induces

apoptosis in testicular tissue through dysregulation of miR-202-5p expression, resulting in increased

expression of pro-apoptotic proteins (Bax, Caspase-3) and decreased expression of anti-apoptotic

protein Bcl-2 [5]. This apoptotic pathway represents a significant mechanism contributing to

carbendazim-induced testicular damage and impaired spermatogenesis.

Histopathological Changes: Studies in rat models demonstrate that carbendazim exposure causes

degenerative changes in seminiferous tubule epithelium, including epithelial thinning, reduced

tubular diameter, decreased Leydig cell counts, interstitial edema, and inflammatory cell infiltration

[5]. These structural alterations correlate with functional impairments in sperm production and quality.

Female Reproductive and Developmental Toxicity

Carbendazim exhibits transplacental toxicity and can induce developmental abnormalities in offspring

following maternal exposure during pregnancy. Studies in rat models have demonstrated that in utero

exposure to carbendazim produces androgenic effects in female offspring, including incomplete

development of uterine horn, enlargement of urethra, absence of vagina, and induction of seminal vesicles
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[6]. These findings suggest carbendazim functions as an endocrine disruptor with androgenic properties

that can interfere with normal sexual differentiation in female offspring.

Prenatal exposure to carbendazim during critical periods of development results in embryolethality,

growth retardation, and various malformations including exencephaly, microphthalmia, and hydronephrosis

[4]. The compound readily crosses the placental barrier and directly affects developing tissues, with the

nervous system appearing particularly vulnerable to its teratogenic effects. The developmental toxicity of

carbendazim appears to be mediated, at least partially, through its interaction with hormonal signaling

pathways critical for normal organogenesis and tissue differentiation.

Endocrine Disrupting Activities

Carbendazim demonstrates complex endocrine-disrupting activities mediated primarily through

interaction with androgen receptor pathways. Research indicates that carbendazim exhibits androgenic

properties in specific experimental contexts, potentially acting as an androgen receptor agonist [4]. This is

evidenced by its ability to increase ventral prostate and seminal vesicle weights in young adult rats and cause

uterine fluid retention [4].

The androgen receptor dependency of carbendazim's reproductive toxicity has been demonstrated in

studies where co-treatment with flutamide, an androgen receptor antagonist, blocked carbendazim-induced

testicular toxicity, including decreases in testis weight and sperm concentration [6] [4]. This protective effect

of anti-androgen co-treatment strongly implicates androgen receptor-mediated mechanisms in

carbendazim's reproductive toxicity.

At the molecular level, carbendazim exposure induces dose-dependent increases in androgen receptor

concentrations in testis and epididymis [6]. In vitro binding assays demonstrate that carbendazim can

replace [3H]-5α-dihydrotestosterone binding to androgen receptor in a concentration-dependent manner [6],

indicating direct interaction with the receptor. However, the endocrine-disrupting profile of carbendazim

appears complex, with context-dependent agonist/antagonist activities that require further characterization.

Table 1: Carbendazim-Induced Male Reproductive Toxicity in Experimental Models
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Parameter
Affected

Specific Effects Proposed Mechanism
Experimental
System

Testicular
Morphology

Decreased testis weight,

seminiferous tubular atrophy,
sloughing of immature

spermatids

Disruption of microtubule

function in Sertoli and
spermatogenic cells

Rat models (28-56

day exposure)

Sperm
Parameters

Decreased sperm concentration,

abnormal sperm morphology

Inhibition of mitosis during

spermatogenesis

Rat studies, in

vitro systems

Hormonal
Profile

Reduced testosterone,

decreased LH, unchanged FSH

Impaired Leydig cell

steroidogenesis

Rat models,

hormone assays

Apoptotic
markers

Increased Bax/Caspase-3,

decreased Bcl-2, downregulated
miR-202-5p

Activation of mitochondrial

apoptotic pathway

Rat testicular

tissue, IHC, RT-
PCR

Androgen
Receptor

Increased AR concentration in
testis/epididymis

Direct interaction with
androgen receptor

Rat tissue binding
assays

Table 2: Developmental and Female Reproductive Toxicity of Carbendazim

Toxicity Type Observed Effects Experimental System
Exposure
Window

Developmental
Toxicity

Embryonic death, growth

retardation, exencephaly,
microphthalmia, hydronephrosis

Prenatal exposure in

rats

Gestational days

6-15

Female
Reproductive

Incomplete uterine development,
enlarged urethra, absent vagina,

seminal vesicle induction

In utero exposure in
rats

Gestation
(specific window

not defined)

Endocrine
Disruption

Androgenic effects in female

offspring, uterine fluid retention

Developmental

exposure studies

Gestation and

lactation
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Toxicity Type Observed Effects Experimental System
Exposure
Window

Craniocerebral
Malformations

Cleft palate, hydrocephalus,

exencephaly

Prenatal benomyl

(carbendazim
precursor) exposure

Gestation

Metabolic Pathways and Detoxification Mechanisms

Cytochrome P450-Mediated Metabolism

The metabolic fate of carbendazim plays a crucial role in both its detoxification and potential toxicity

manifestation in mammalian systems. Recent research demonstrates that cytochrome P450 (CYP)-mediated

regioselective hydroxylation represents a major metabolic pathway for carbendazim in liver microsomes

across multiple species, including humans [7]. The primary metabolite formed through this pathway has been

identified as 6-OH-carbendazim (6-hydroxy carbendazim), which demonstrates reduced toxicity compared

to the parent compound [7].

Among the various CYP isoforms, CYP1A subfamily enzymes play a predominant role in the region-

selective hydroxylation of carbendazim [7]. Computational studies have clarified the molecular basis for

this metabolic preference, identifying key amino acid residues including Ser122 and Asp313 in CYP1A1,

along with Asp320 in CYP1A2, that facilitate carbendazim hydroxylation through hydrogen bonding

interactions [7]. This CYP1A-mediated hydroxylation represents an important detoxification pathway that

reduces carbendazim exposure in vivo.

The metabolic conversion of carbendazim to 6-OH-carbendazim can be significantly influenced by co-

exposure to other pesticides. Studies have demonstrated that several common agricultural pesticides

including chlorpyrifos-methyl, prochloraz, chlorfenapyr, chlorpyrifos, and chlorothalonil can inhibit the

CYP-mediated hydroxylation of carbendazim [7]. Such metabolic interactions may lead to increased

internal exposure to carbendazim in scenarios of mixed pesticide exposure, potentially enhancing its

toxicological effects.
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Figure 1: Carbendazim Metabolic Detoxification Pathway. CYP1A-mediated hydroxylation converts

carbendazim to less toxic 6-OH-carbendazim, while various pesticides inhibit this detoxification pathway.

Molecular Mechanisms of Toxicity

The toxicological profile of carbendazim arises from multiple interconnected molecular mechanisms that

disrupt cellular function and homeostasis:

Microtubule Disruption: As a benzimidazole compound, carbendazim primarily functions by

binding to β-tubulin and inhibiting microtubule assembly, thereby disrupting mitotic spindle

formation and cell division [1] [8]. This mechanism underlies its fungicidal activity but also

contributes to its mammalian toxicity, particularly in rapidly dividing cells such as those involved in

spermatogenesis.

Oxidative Stress Induction: Carbendazim exposure promotes reactive oxygen species (ROS)

generation and oxidative damage in various tissues, including the testes, liver, and kidneys [2] [5]. This

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 13 Tech Support

https://www.smolecule.com/products/s548231?utm_src=pdf-body-img
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/116.htm
https://bmcgenomics.biomedcentral.com/articles/10.1186/s12864-019-5479-6
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/carbendazim
https://ijvst.um.ac.ir/article_46688.html
https://www.smolecule.com/products/s548231?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


oxidative stress manifests through increased lipid peroxidation, depletion of glutathione reserves, and

inhibition of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT),

glutathione peroxidase (GPx), and glutathione S-transferase (GST).

Apoptotic Pathway Activation: Carbendazim triggers mitochondrial-mediated apoptosis through

dysregulation of Bcl-2 family proteins, resulting in increased Bax/Bcl-2 ratio, mitochondrial

membrane permeabilization, cytochrome c release, and caspase-3 activation [5]. Recent evidence

indicates this apoptotic pathway is modulated by miR-202-5p downregulation, establishing a

connection between epigenetic regulation and carbendazim-induced toxicity.

Endocrine Disruption: Through its interaction with androgen receptor signaling, carbendazim

disrupts normal hormonal regulation of reproductive development and function [6] [4]. The complex

nature of its endocrine-disrupting activities—displaying both androgenic and anti-androgenic

properties depending on context—complicates the risk assessment process.

Experimental Models and Research Methodologies

In Vivo Animal Models

Rodent models, particularly rats, have been extensively employed to characterize carbendazim's

reproductive and developmental toxicity profiles. Standardized experimental approaches include:

Male Reproductive Toxicity Studies: Sexually mature male rats (typically Sprague-Dawley or Wistar

strains) receive carbendazim via oral gavage at doses ranging from 25-800 mg/kg/day for 28-56 days

[6] [4]. Endpoints assessed include organ weights (testes, epididymides, accessory sex glands), sperm

parameters (count, motility, morphology), hormone measurements (testosterone, LH, FSH), and

comprehensive histopathological evaluation of reproductive tissues using standardized scoring systems

[4] [5].

Developmental Toxicity Studies: Timed-pregnant females are administered carbendazim during

organogenesis (typically gestational days 6-15), with evaluation of embryolethality, fetal growth, and

morphological abnormalities in offspring [4]. Additional studies examine transplacental effects
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following exposure throughout gestation, assessing reproductive tract development and functional

alterations in offspring extending to adulthood.

Endocrine Disruption Assessments: Mode-of-action studies incorporate anti-androgen co-

treatment (e.g., flutamide at 50-100 mg/kg) to demonstrate androgen receptor dependency of

observed effects [6] [4]. Androgenicity assessments measure ventral prostate and seminal vesicle

weights in immature or castrated animals, while Hershberger assays provide quantitative evaluation of

androgenic/anabolic activity.

In Vitro and Molecular Methodologies

Mechanistic studies employ various in vitro systems and molecular techniques to elucidate carbendazim's

cellular and molecular targets:

Receptor Binding Assays: Competitive binding studies using [3H]-5α-dihydrotestosterone determine

carbendazim's affinity for androgen receptors in tissue extracts from testis and epididymis [4].

Charcoal-dextran treatment removes endogenous steroids prior to incubation with radiolabeled ligand

and increasing concentrations of carbendazim, with receptor-bound radioactivity quantified using

hydroxyapatite binding and scintillation counting.

Gene Expression Analysis: Quantitative RT-PCR measures expression changes in apoptosis-related

genes (Bax, Bcl-2, caspase-3) and microRNAs (miR-202-5p) in testicular tissue [5].

Immunohistochemistry and western blotting complement gene expression data by quantifying

corresponding protein levels and cellular localization in reproductive tissues.

Cell Culture Models: Primary testicular cells (Leydig cells, Sertoli cells, germ cells) or appropriate

cell lines enable examination of cell-type-specific responses to carbendazim exposure, including

steroidogenic inhibition, microtubule disruption, and apoptotic induction under controlled conditions.

Table 3: Experimental Protocols for Assessing Carbendazim Reproductive Toxicity

Method Type Key Parameters Technical Approach Endpoint Measurements

In Vivo (Male) Dose: 25-800
mg/kg/day;

Organ weight, sperm
analysis, hormone assays,

Testis/epididymis weight,
sperm count/morphology,
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Method Type Key Parameters Technical Approach Endpoint Measurements

Duration: 28-56

days; Route: Oral
gavage

histopathology testosterone/LH/FSH levels,

tissue scoring

In Vivo
(Developmental)

Exposure during
organogenesis

(GD 6-15);
transplacental

effects

Caesarean section on GD
20, fetal examination,

offspring maturation

Embryolethality, fetal weight,
external/internal

malformations, reproductive
development

Receptor
Binding

Tissue extracts

(testis,
epididymis), [3H]-

DHT competition

Charcoal-dextran

treatment, hydroxyapatite
binding, scintillation

counting

IC50 values, binding affinity,

receptor concentration in
tissues

Molecular
Analysis

RNA/protein

extraction from
testicular tissue

qRT-PCR,

immunohistochemistry,
western blotting

Apoptotic gene expression,

miRNA levels, protein
quantification/localization

CYP Inhibition Liver microsomes,
multiple species

Incubation with
carbendazim ± inhibitors,

metabolite quantification

6-OH-carbendazim formation,
enzyme kinetics, inhibition

constants

Risk Assessment and Regulatory Considerations

Human Exposure and Health Risk Assessment

Human exposure to carbendazim occurs primarily through dietary intake of residue-containing foods,

contaminated drinking water, and occupational exposure during agricultural application [3] [2]. The

compound can enter the body through multiple routes including ingestion, dermal absorption, and

inhalation. The frequent detection of carbendazim residues in environmental and food samples underscores

the potential for widespread human exposure, though actual internal doses depend on numerous factors

including application practices, food processing, and individual metabolic capacity.
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The established ADI of 0.02 mg/kg body weight provides a regulatory framework for limiting chronic

exposure [2]. However, emerging evidence regarding endocrine-disrupting properties and developmental

toxicity has raised concerns about whether current regulatory thresholds adequately protect vulnerable

populations, particularly during sensitive windows of development. The interindividual variation in

CYP1A-mediated metabolic capacity may significantly influence individual susceptibility to carbendazim

toxicity, especially in scenarios of mixed pesticide exposure that inhibit detoxification pathways [7].

Regulatory Status and Future Directions

The regulatory landscape for carbendazim varies globally, with the European Union maintaining non-

approval status due to reproductive toxicity concerns while continued use is permitted in many other regions

including Australia and the United States [1]. This regulatory discrepancy highlights the ongoing scientific

and policy debate regarding carbendazim's risk-benefit balance and the adequacy of existing risk

assessment approaches for endocrine-disrupting pesticides.

Future risk assessment efforts should incorporate several advanced considerations:

Mixture Effects: The demonstrated ability of other pesticides to inhibit carbendazim detoxification

warrants updated risk assessment approaches that account for real-world co-exposure scenarios [7].

Sensitive Subpopulations: Improved characterization of risks to developing organisms, including

potential transgenerational effects mediated by epigenetic mechanisms such as miRNA dysregulation

[5].

Alternative Compounds: Development of effective fungicides with improved environmental and

toxicological profiles remains a priority for sustainable agricultural practices.

Conclusion and Future Research Directions

Carbendazim represents a well-characterized reproductive toxicant with multiple demonstrated adverse

effects on male and female reproductive systems, developmental processes, and endocrine function. The

compound's primary mechanisms involve microtubule disruption, induction of oxidative stress, activation of

apoptotic pathways, and endocrine disruption through androgen receptor interactions. The metabolic
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detoxification of carbendazim via CYP1A-mediated hydroxylation to 6-OH-carbendazim represents a

critical determinant of individual susceptibility, particularly given the potential for metabolic inhibition by

co-occurring pesticides.

Significant research gaps remain in several areas, including the quantitative extrapolation of animal toxicity

data to human health risk assessment, particularly for endocrine-mediated effects. The potential for

epigenetic mechanisms such as miRNA dysregulation to contribute to carbendazim's toxicity profile

warrants further investigation, as does the complete characterization of its mode of action for endocrine

disruption. Additionally, most existing studies have been conducted in laboratory settings, and further

research is needed to reveal the effects of successive carbendazim applications under realistic field

conditions [3].

Future research directions should prioritize:

Mechanistic Studies: Elucidation of molecular initiating events and key regulatory pathways in

carbendazim toxicity using advanced omics technologies and computational approaches.

Mixture Toxicology: Systematic investigation of interactions between carbendazim and other

commonly co-applied pesticides, particularly regarding metabolic inhibition and cumulative risk.

Biomarker Development: Identification and validation of sensitive, specific biomarkers of exposure,

effect, and susceptibility to support improved risk assessment and health monitoring.

Alternative Development: Continued research into effective fungicidal alternatives with reduced

environmental and toxicological concerns, including biopesticides and integrated pest management

approaches.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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